Nostopeptolide A2

Description

Significance of Cyanobacterial Metabolites in Chemical Biology Research

The secondary metabolites produced by cyanobacteria exhibit a wide range of biological activities, including potent cytotoxic, antimicrobial, antiviral, and enzyme-inhibiting properties. mdpi.comnih.govmdpi.com These bioactive compounds often possess complex and unusual chemical structures, making them attractive targets for both biomedical research and synthetic chemistry. researchgate.net Molecules derived from cyanobacteria have been investigated for their potential as anticancer agents, antibiotics, and other therapeutic leads. mdpi.comnih.gov The study of these metabolites provides valuable insights into novel biochemical pathways and enzymatic mechanisms, contributing to a deeper understanding of natural product biosynthesis. nih.gov

Overview of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways in Cyanobacteria

A significant portion of the chemical diversity observed in cyanobacteria is generated by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). caister.comoup.com Unlike ribosomal protein synthesis, NRPS pathways can incorporate a wide variety of non-proteinogenic amino acids and modify the resulting peptide backbone, leading to a vast array of cyclic, branched, and otherwise complex peptide structures. uio.no

PKS pathways, on the other hand, are responsible for the biosynthesis of polyketides through the sequential condensation of small carboxylic acid units. researchgate.net In cyanobacteria, it is common to find hybrid NRPS-PKS gene clusters, where modules from both systems are combined to produce hybrid peptide-polyketide metabolites. nih.govoup.com These "assembly-line" enzymatic systems are modular in nature, with each module responsible for the incorporation and modification of a specific building block. uio.noresearchgate.net This modularity is a key driver of the structural diversity of cyanobacterial natural products. researchgate.net

Positioning of Nostopeptolide A2 as a Representative Cyclic Depsipeptide from Nostoc Species

This compound is a prime example of a complex natural product originating from the NRPS/PKS biosynthetic machinery of cyanobacteria. nih.govfrontiersin.org It is a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester linkage within a cyclic peptide structure. nih.govresearchgate.net this compound was first isolated from the terrestrial cyanobacterium Nostoc sp. GSV224. nih.govresearchgate.net

Properties

Molecular Formula |

C52H78N10O14 |

|---|---|

Molecular Weight |

1067.2 g/mol |

IUPAC Name |

(2S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylbutanamide |

InChI |

InChI=1S/C52H78N10O14/c1-9-11-42(66)60-45(29(6)7)49(72)59-37-26-76-52(75)38-12-10-17-61(38)50(73)36(21-31-13-15-32(63)16-14-31)58-47(70)35(22-41(53)65)56-44(68)24-54-46(69)34(19-28(4)5)55-43(67)23-40(64)33(18-27(2)3)57-48(71)39-20-30(8)25-62(39)51(37)74/h13-16,27-30,33-39,45,63H,9-12,17-26H2,1-8H3,(H2,53,65)(H,54,69)(H,55,67)(H,56,68)(H,57,71)(H,58,70)(H,59,72)(H,60,66)/t30-,33-,34-,35-,36-,37-,38-,39-,45-/m0/s1 |

InChI Key |

UEVIIAJOLZZKQH-PFARYBADSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |

Canonical SMILES |

CCCC(=O)NC(C(C)C)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Nostopeptolide A2

Discovery and Original Isolation of Nostopeptolide A2 from Producer Strains

This compound is a cyclic depsipeptide, a class of natural products characterized by a ring structure containing both peptide and ester bonds. Its discovery is linked to the broader investigation of secondary metabolites from cyanobacteria, which are known for producing a wide array of bioactive compounds. researchgate.netnih.gov

The original discovery and isolation of nostopeptolides, including this compound, were from the terrestrial cyanobacterium Nostoc sp. GSV224. researchgate.netpnas.orgnpatlas.org This strain was identified as a producer of these cyclic depsipeptides during screening for novel natural products. researchgate.net The structure elucidation of Nostopeptolide A1, A2, and A3 from Nostoc sp. GSV224 confirmed their status as characteristic constituents of this cryptophycin-producing organism. researchgate.net The biosynthetic gene cluster responsible for producing nostopeptolides, designated as the nos cluster, was subsequently cloned and sequenced from this strain, providing genetic evidence for its role as a primary producer. nih.gov

Subsequent research has identified another significant producer, Nostoc punctiforme. nih.govpnas.orgresearchgate.net This versatile cyanobacterium can exist in a free-living state or form symbiotic relationships with a wide range of plants. pnas.orgpnas.org Metabolomic analyses have shown that N. punctiforme produces and secretes nostopeptolides, where these compounds have been found to play a role in regulating the differentiation of hormogonia, which are motile filaments essential for establishing symbiotic interactions. pnas.orgresearchgate.net The identification of the nostopeptolide biosynthetic gene cluster in the genome of N. punctiforme further solidifies its status as a primary producer. pnas.org

| Producer Strain | Key Characteristics | Significance in this compound Research | References |

|---|---|---|---|

| Nostoc sp. GSV224 | Terrestrial, cryptophycin-producing cyanobacterium. | Original source from which Nostopeptolide A1, A2, and A3 were first isolated and structurally characterized. The biosynthetic gene cluster (nos) was first identified in this strain. | researchgate.netpnas.orgnpatlas.orgnih.gov |

| Nostoc punctiforme | Versatile cyanobacterium capable of both free-living and symbiotic lifestyles with various plants. | Identified as a major producer; research on this strain has revealed the biological role of nostopeptolides in cellular differentiation (hormogonia repression). | nih.govpnas.orgresearchgate.net |

This compound and its analogs have been isolated from cyanobacteria found in diverse environments, highlighting the adaptability of the producing Nostoc species. The initial isolation was from a terrestrial strain, Nostoc sp. GSV224, collected from a soil sample. researchgate.netpnas.orgnih.gov This discovery established terrestrial cyanobacteria as a source of this particular class of peptides.

Further investigations have revealed that nostopeptolides are also prevalent in symbiotic Nostoc strains. pnas.org For example, gene clusters related to nostopeptolide production have been detected in Nostoc isolates from lichens. nih.govpnas.orgpnas.org Nostoc punctiforme, a known producer, is notable for its ability to form symbioses with plants from distinct taxa, including bryophytes like Blasia and angiosperms such as Gunnera. pnas.orgpnas.org While N. punctiforme produces nostopeptolides in its free-living state, studies have shown that the expression of these compounds is significantly downregulated when the cyanobacterium is in a symbiotic relationship with its plant host. pnas.org This suggests a complex chemical cross-talk between the symbiont and the host that regulates the production of these secondary metabolites. pnas.orgnih.gov

| Source Type | Example Organism/Habitat | Details of Isolation/Detection | References |

|---|---|---|---|

| Terrestrial | Nostoc sp. GSV224 | The original isolation of this compound was from a culture of this terrestrial cyanobacterium. | researchgate.netpnas.orgnih.gov |

| Symbiotic | Nostoc sp. from lichens | Detection of nostopeptolide-related gene clusters indicates that lichen-associated Nostoc are producers. | nih.govpnas.orgpnas.org |

| Symbiotic | Nostoc punctiforme in association with plants (e.g., Gunnera, Blasia) | This strain produces nostopeptolides when free-living, but production is repressed during symbiosis with plant partners. | pnas.orgresearchgate.net |

Identification of Nostoc sp. GSV224 and Nostoc punctiforme as Primary Producers

Chromatographic Techniques for this compound Purification

The purification of this compound from complex biological extracts relies on multi-step chromatographic processes. These techniques are essential for separating the target peptide from a myriad of other cellular components, including other secondary metabolites, lipids, and pigments. uit.nopolypeptide.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of this compound. uic.edunih.gov Due to the peptide's moderate hydrophobicity, reversed-phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with formic acid or trifluoroacetic acid. nih.govmdpi.comrsc.org

Researchers have successfully used semi-preparative RP-HPLC columns to isolate pure this compound from fractions that showed biological activity or were identified in initial screenings. uic.edursc.org The separation is monitored using a diode array detector (DAD) or a mass spectrometer (MS), which allows for the identification of the target compound based on its retention time and mass-to-charge ratio (m/z). nih.govnih.gov For this compound, the protonated molecule is often observed in mass spectrometry analysis, aiding in its identification during the purification process. pnas.org

Before the final HPLC step, crude extracts of cyanobacterial biomass undergo initial fractionation to reduce their complexity. polypeptide.comuic.edu A common first step is solid-phase extraction (SPE), often using a C18 sorbent. nih.gov This separates the compounds based on polarity, with nostopeptolides typically eluting in the methanolic or acetonitrilic fractions.

Another widely used initial purification method is reversed-phase flash chromatography. researchgate.net This technique uses larger particle size stationary phases and lower pressure compared to HPLC, making it suitable for processing larger quantities of crude extract. The extract from Nostoc sp. ATCC53789, for instance, was first fractionated using this method, and the fractions containing the desired nostocyclopeptides were then subjected to RP-HPLC for final purification. researchgate.net This multi-step approach, combining an initial, low-resolution fractionation with a final, high-resolution polishing step like RP-HPLC, is a standard and effective strategy for isolating pure this compound from its natural source. polypeptide.comuic.edu

Elucidation of the Molecular Architecture and Stereochemistry of Nostopeptolide A2

Detailed Structural Analysis of the Nostopeptolide A2 Cyclic Depsipeptide Scaffold

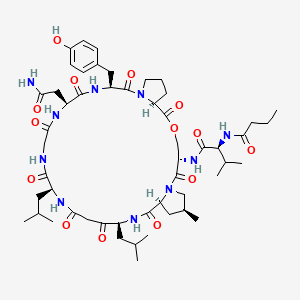

The fundamental structure of this compound is a cyclic nonapeptide, meaning it is composed of nine amino acid residues linked in a ring. mdpi.comresearchgate.netbeilstein-journals.orgpnas.org However, it is more accurately described as a depsipeptide because one of the linkages within the macrocycle is an ester bond, distinguishing it from true cyclic peptides where all linkages are amide (peptide) bonds. frontiersin.orgmdpi.comresearchgate.net This cyclic scaffold is further modified with a butyryl group, contributing to its lipophilic character. frontiersin.orgmdpi.comresearchgate.net

The macrocycle is formed by the nine amino acid residues and an internal acetate-derived unit. researchgate.netbeilstein-journals.orgnih.gov The presence of both peptide and ester bonds within the ring structure is a key feature of the nostopeptolide family. frontiersin.orgmdpi.comresearchgate.net The general structure for nostopeptolides A1, A2, and A3 isolated from Nostoc sp. GSV224 is given as BA-Ile(A1)/Val(A2)[Ser-MePro-LeuAc-Leu-Gly-Asn-Tyr-Pro], where BA represents the butyryl group. mdpi.comproquest.com

Identification and Characterization of Constituent Amino Acid and Hydroxy Acid Residues in this compound

The peptide backbone of this compound is constructed from a combination of proteinogenic and non-proteinogenic amino acids, as well as a hydroxy acid residue. mdpi.combeilstein-journals.orgproquest.com This diversity of building blocks contributes to the structural complexity and conformational properties of the molecule.

The constituent residues of this compound are:

Valine (Val)

Serine (Ser)

(2S, 4S) 4-Methylproline (MePro)

Leucylacetate (LeuAc)

Leucine (B10760876) (Leu)

Glycine (Gly)

Asparagine (Asn)

Tyrosine (Tyr)

Proline (Pro)

The absolute stereochemistry of the amino acid residues was determined by comparing them with authentic standards after acid hydrolysis of the natural product. researchgate.netresearchgate.net

A notable feature of this compound is the incorporation of the rare, non-proteinogenic amino acid (2S, 4S) 4-Methylproline (MePro). researchgate.netbeilstein-journals.org This unusual amino acid is synthesized from L-leucine through the action of two enzymes: a zinc-dependent long-chain dehydrogenase (NosE) and a Δ1-pyrroline-5-carboxylic acid (P5C) reductase homologue (NosF). beilstein-journals.org The biosynthesis of this unique residue is a key characteristic of nostopeptolide-producing cyanobacteria. pnas.orgnih.gov The presence of MePro is not exclusive to nostopeptolides, as it is also found in other cyanobacterial peptides like nostocyclopeptides. beilstein-journals.org

Furthermore, the structure incorporates an internal acetate-derived unit, which is integrated into the cyclic depsipeptide framework. researchgate.netbeilstein-journals.orgnih.gov This polyketide-derived component highlights the hybrid nature of the biosynthetic pathway responsible for producing this compound, which involves both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. pnas.org

Analysis of Non-Proteinogenic Amino Acids (e.g., (2S, 4S) 4-Methylproline)

Conformational Dynamics and Isomerism of this compound

The structural elucidation of this compound is complicated by its existence in multiple conformations. researchgate.netresearchgate.net This conformational isomerism is a common feature of cyclic peptides and depsipeptides, arising from the restricted rotation around certain bonds and the potential for cis-trans isomerization of peptide bonds, particularly those involving proline residues. In the case of the nostopeptolides, each compound was found to exist in three distinct conformations, which made the analysis of their NMR spectra particularly challenging. researchgate.netresearchgate.net

Nostopeptolide A3 has been suggested to be either an epimer of Nostopeptolide A1 or an artifact generated during the sample processing, highlighting the potential for subtle stereochemical variations within this family of compounds. mdpi.comproquest.com

Application of Advanced Spectroscopic and Spectrometric Methodologies for this compound Structure Determination

A combination of advanced spectroscopic and spectrometric techniques was essential for the complete structure determination of this compound. nih.govuic.edu These methods provided detailed information about the connectivity of atoms, the nature of the functional groups, and the stereochemistry of the molecule.

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of the compound. uic.edu Further structural information was obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the molecule and analyzing the resulting ions to deduce the sequence of amino acids and other structural units. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. researchgate.netresearchgate.netproquest.comuic.edu Due to the conformational complexity of the molecule, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was required. researchgate.netmdpi.com

One-dimensional Total Correlation Spectroscopy (1D TOCSY) experiments proved to be particularly valuable. researchgate.netresearchgate.netnih.gov This technique allows for the selective irradiation of a specific proton and the observation of all other protons within the same spin system. This was instrumental in isolating and identifying the individual spin systems of the nine amino acid residues and the butyryl group, even in the presence of multiple conformers. researchgate.netresearchgate.net

In addition to 1D TOCSY, a range of 2D NMR experiments were utilized, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. uic.edumdpi.com

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues and connecting the different structural fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. mdpi.com

Through the careful analysis of these comprehensive NMR datasets, the complete planar structure and stereochemistry of this compound were successfully determined. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel natural products, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the analysis of this compound, HRMS has been instrumental in confirming its molecular formula. Studies on Nostoc species, such as Nostoc punctiforme and Nostoc sp. UIC 11044, have utilized HRMS coupled with liquid chromatography (LC-HRMS) to identify and dereplicate nostopeptolides. uic.edupnas.orguic.edu

Differential analysis of the metabolome of N. punctiforme and its mutants revealed a group of compounds with mass-to-charge ratios (m/z) characteristic of nostopeptolides. pnas.org Specifically, this compound was identified by its corresponding sodiated adduct ion [M+Na]⁺. pnas.org This technique, combined with bioinformatic tools like molecular networking, enables the rapid visualization and identification of structurally related metabolites within a crude extract. pnas.orgpnas.org

Tandem mass spectrometry (MS/MS) provides crucial information for sequencing the peptide and polyketide components of this compound. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the sequence of amino acid residues and the nature of the polyketide-derived side chain can be deduced. mdpi.com The fragmentation patterns observed in both positive and negative ionization modes for nostopeptolides are consistent with their known structures and serve as a reliable method for their identification. researchgate.net For instance, in negative mode Electrospray Ionization (ESI), a dominant fragment ion at m/z 561 has been reported for nostopeptolides A1 and A3, corresponding to a significant loss from the core structure, a fragmentation pattern that is also informative for the structural analysis of this compound. researchgate.net

| Compound | Adduct Ion | Observed m/z | Source Organism | Reference |

|---|---|---|---|---|

| This compound | [M+Na]⁺ | 1092 | Nostoc punctiforme | pnas.org |

| Nostopeptolide A1 | [M+Na]⁺ | 1103 | Nostoc punctiforme | pnas.org |

Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Marfey's Analysis)

Determining the absolute stereochemistry of the chiral centers within this compound is critical for a complete structural description. The molecule contains several proteinogenic and non-proteinogenic amino acids, each with a specific stereoconfiguration. researchgate.net The definitive assignment of these configurations is typically achieved through chiroptical methods, with Marfey's analysis being a widely adopted and reliable technique. mdpi.comnih.gov

The procedure involves the complete acid hydrolysis of the peptide to break it down into its individual amino acid constituents. The resulting mixture of amino acids is then derivatized with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its D-enantiomer. nih.govrsc.org This derivatization creates diastereomeric adducts for each amino acid. The L-amino acid adducts and D-amino acid adducts exhibit different retention times when analyzed by reverse-phase high-performance liquid chromatography (HPLC). nih.gov

By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in the natural product can be unambiguously assigned. researchgate.netresearchgate.net This method was applied to determine the absolute stereochemistry of the nine amino acid residues in nostopeptolides A1, A2, and A3. researchgate.net The analysis confirmed the presence of specific L- and D-configured amino acids, including the rare non-proteinogenic amino acid L-4-methylproline, whose biosynthesis involves the enzymes NosE and NosF. researchgate.netnih.gov

| Amino Acid Residue | Absolute Configuration | Method of Determination | Reference |

|---|---|---|---|

| 4-Methylproline | L (2S, 4S) | Marfey's Analysis, Comparison with standards | pnas.orgresearchgate.net |

| Threonine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Isoleucine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Leucine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Alanine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Homotyrosine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Glycine | (achiral) | Marfey's Analysis, Comparison with standards | researchgate.net |

| Valine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

| Phenylalanine | L | Marfey's Analysis, Comparison with standards | researchgate.net |

Biosynthetic Pathway Investigations of Nostopeptolide A2

Genetic Localization and Characterization of the Nostopeptolide Biosynthetic Gene Cluster (nos BGC)

The biosynthesis of nostopeptolide A2 is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the nos cluster. nih.gov The identification and characterization of this cluster have been pivotal in understanding the molecular logic behind the assembly of this complex metabolite.

Genome mining has become an indispensable tool for the discovery of natural product biosynthetic pathways. researchgate.net In the case of nostopeptolide, bioinformatic analysis of the Nostoc sp. GSV224 genome using tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) has been instrumental. mdpi.comuic.eduijcrt.org These computational platforms predict BGCs by identifying canonical sequences of core biosynthetic enzymes, such as NRPS and PKS modules. mdpi.comijcrt.org

The antiSMASH analysis of the Nostoc sp. GSV224 genome revealed a hybrid NRPS/PKS gene cluster with a high degree of similarity to the known nostopeptolide BGC. uic.eduasm.org This prediction was based on the identification of characteristic domains within the encoded proteins, including adenylation (A), peptidyl carrier protein (PCP), condensation (C), ketosynthase (KS), and acyltransferase (AT) domains, which are the fundamental building blocks of NRPS and PKS assembly lines. beilstein-journals.orgrcsb.org The predicted organization of these modules within the nos cluster showed a colinear arrangement with the expected sequence of amino acid and polyketide incorporation into the nostopeptolide backbone. nih.gov

The nos biosynthetic gene cluster from Nostoc sp. GSV224 spans approximately 40 kilobases (kb) and comprises eight open reading frames (ORFs). nih.govsecondarymetabolites.org These ORFs encode the multidomain enzymes and accessory proteins required for nostopeptolide biosynthesis and transport. nih.govpnas.org The cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001028. secondarymetabolites.org

The core of the nos BGC consists of genes encoding the large NRPS and PKS enzymes responsible for the assembly of the peptide and polyketide portions of the molecule. In addition to these synthetases, the cluster also contains genes for tailoring enzymes and a putative transporter. nih.govpnas.org

Table 1: Open Reading Frames (ORFs) in the nos Gene Cluster

| Gene | Putative Function |

|---|---|

| nosA | Nonribosomal Peptide Synthetase (NRPS) |

| nosB | Polyketide Synthase (PKS) |

| nosC | Nonribosomal Peptide Synthetase (NRPS) |

| nosD | Nonribosomal Peptide Synthetase (NRPS) |

| nosE | Zinc-dependent long-chain dehydrogenase |

| nosF | Δ1-pyrroline-5-carboxylic acid (P5C) reductase homologue |

| nosG | ABC transporter |

| ORF | Hypothetical protein |

This table is based on data from multiple sources. nih.govsecondarymetabolites.orgpnas.org

Genome Mining and Bioinformatic Prediction of NRPS/PKS Components (e.g., AntiSMASH)

Enzymatic Mechanisms of this compound Assembly

The assembly of this compound is a highly coordinated process catalyzed by the enzymes encoded within the nos BGC. researchgate.netnih.gov This process involves the sequential addition of amino acid and acetate (B1210297) units, followed by cyclization and tailoring modifications.

The NRPS components of the nostopeptolide synthetase are encoded by the nosA, nosC, and nosD genes. nih.govpnas.org These large, modular enzymes are responsible for the activation and incorporation of the nine amino acid residues into the growing peptide chain. beilstein-journals.orguio.no Each module within these NRPS enzymes is typically composed of an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. uio.no

The A domain is responsible for selecting and activating a specific amino acid as an aminoacyl adenylate. beilstein-journals.org Biochemical analysis of the adenylation domains within NosA, NosC, and NosD has been performed to confirm their substrate specificity. nih.gov For instance, the first A domain of NosA (NosA1) was shown to activate valine, isoleucine, and leucine (B10760876) in vitro. ijcrt.org Similarly, the A domains of NosC1 and NosD1 were biochemically characterized to support their predicted roles in the biosynthetic pathway. nih.gov The PCP domain then covalently binds the activated amino acid via a phosphopantetheine arm, and the C domain catalyzes the formation of a peptide bond with the growing chain. beilstein-journals.org

The nosB gene encodes a PKS module that is responsible for incorporating an acetate-derived unit into the nostopeptolide structure. nih.govpnas.org PKS modules function in a manner analogous to NRPS modules, utilizing domains such as ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) to catalyze the condensation of short-chain carboxylic acid units. rcsb.orgmdpi.com In the case of nostopeptolide, the NosB PKS module extends the growing chain with a two-carbon unit derived from malonyl-CoA. researchgate.net The final cyclization and release of the mature nostopeptolide molecule are thought to be catalyzed by a thioesterase (TE) domain, which is often found at the C-terminus of the final NRPS or PKS module. uio.no

A key structural feature of this compound is the presence of the non-proteinogenic amino acid (2S,4S)-4-methylproline (MePro). beilstein-journals.orgacs.org The biosynthesis of this unusual building block is carried out by two tailoring enzymes encoded within the nos cluster: NosE and NosF. beilstein-journals.orgacs.org The presence of the nosE and nosF genes has been used as a marker to screen for novel MePro-containing peptides in cyanobacteria. researchgate.netacs.org

NosE is a zinc-dependent long-chain dehydrogenase, and NosF is a Δ1-pyrroline-5-carboxylic acid (P5C) reductase homolog. beilstein-journals.orgacs.org The proposed biosynthetic pathway for MePro begins with the oxidation of L-leucine, a reaction catalyzed by NosE. beilstein-journals.orgnih.gov The resulting intermediate is then thought to spontaneously cyclize to form a P5C homologue. acs.org Finally, NosF catalyzes the reduction of this cyclic intermediate to yield (2S,4S)-4-methylproline. acs.org The stereospecificity of these enzymatic reactions has been a focus of biochemical characterization. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyric acid |

| (2S,4S)-4-methylproline |

| L-leucine |

| Δ1-pyrroline-5-carboxylic acid |

| Malonyl-CoA |

| Valine |

| Isoleucine |

Role of PKS Modules (e.g., NosB) in Chain Elongation and Cyclization

Substrate Specificity and Selectivity in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). The specificity of this enzymatic assembly line for its building blocks is a critical determinant of the final chemical structure. This selectivity is primarily enforced by the adenylation (A) domains within the NRPS modules, which are responsible for recognizing and activating specific amino acid substrates.

Biochemical analysis of the nostopeptolide (nos) biosynthetic gene cluster from Nostoc sp. GSV224 has provided significant insights into the substrate specificity of its constituent enzymes. nih.gov The NRPS machinery comprises multiple modules within the proteins NosA, NosC, and NosD, each containing A domains tailored to select a particular amino acid. pnas.orgnih.gov The diversity in the peptide structure of related compounds is often linked to the varied specificities of these A domains, which can incorporate a range of proteinogenic and non-proteinogenic amino acids. researchgate.net

Detailed bioinformatic analysis and, in some cases, direct biochemical assays have allowed for the prediction and confirmation of the substrates for each A domain in the nostopeptolide synthetase. For instance, the A domain of the first module of NosA has been shown through activity assays to specifically activate isoleucine. secondarymetabolites.org The specificities of other A domains within the NosA, NosC, and NosD synthetases have been predicted based on their amino acid sequences (structure-based inference). secondarymetabolites.org

A notable feature of this compound biosynthesis is the incorporation of the non-proteinogenic amino acid (2S, 4S)-4-methylproline. The biosynthesis of this rare residue is not performed by the main NRPS but by two dedicated tailoring enzymes, NosE and NosF, which are encoded within the same gene cluster. pnas.org These enzymes convert L-leucine into L-4-methylproline, which is then incorporated by the appropriate NRPS module. nih.gov

The substrate specificities of the adenylation domains within the nostopeptolide biosynthetic gene cluster are detailed in the table below.

| Gene | Module | Predicted Substrate | Evidence Type |

| nosA | 1 | Isoleucine | Activity Assay |

| nosA | 2 | Serine | Structure-based Inference |

| nosA | 3 | (2S, 4S)-4-methylproline | Structure-based Inference |

| nosA | 4 | Alanine | Structure-based Inference |

| nosC | 5 | Threonine | Structure-based Inference |

| nosC | 6 | Leucine | Structure-based Inference |

| nosC | 7 | Glycine | Structure-based Inference |

| nosD | 8 | Tyrosine | Structure-based Inference |

| nosD | 9 | Valine | Structure-based Inference |

| Data sourced from the MIBiG database, entry BGC0001028. secondarymetabolites.org |

Transport Mechanisms of this compound (e.g., ABC Transporter NosG)

Once synthesized, secondary metabolites like this compound must be transported out of the cell, both to avoid potential toxicity to the producer and to perform their extracellular biological functions. The nostopeptolide (nos) gene cluster in Nostoc sp. GSV224 and Nostoc punctiforme contains an open reading frame, nosG, which encodes a protein with high homology to ATP-binding cassette (ABC) transporters. nih.govpnas.orgnih.govpnas.org

ABC transporters represent a vast and ancient superfamily of proteins that are fundamental to moving a wide array of substrates across cellular membranes. wikipedia.orgebi.ac.uk These transporters are active pumps, meaning they utilize the energy derived from ATP binding and hydrolysis to drive the conformational changes necessary to move molecules across the membrane. wikipedia.org A typical ABC transporter consists of two transmembrane domains (TMDs), which form the channel through which the substrate passes, and two nucleotide-binding domains (NBDs), which bind and hydrolyze ATP on the cytoplasmic side of the membrane. ebi.ac.uk

The NosG protein is presumed to be the dedicated exporter for nostopeptolides. pnas.orgnih.govpnas.org Its presence within the biosynthetic gene cluster is a common organizational feature for microbial secondary metabolites, ensuring that the means of transport is co-regulated with the synthesis of the compound. This arrangement prevents the intracellular accumulation of the product. Research on Nostoc punctiforme has shown that nostopeptolides are indeed exported into the extracellular polysaccharide matrix, where they play a role in regulating cellular differentiation, specifically the formation of motile filaments called hormogonia. microbiologyresearch.org The NosG transporter is the likely agent of this export process. pnas.orgnih.govpnas.org

While direct biochemical studies characterizing the transport of this compound by purified NosG are pending, its classification as an ABC transporter provides a strong model for its mechanism. It is expected to function as a pump that recognizes the newly synthesized nostopeptolide molecule and actively transports it from the cytoplasm to the extracellular space, fueled by ATP hydrolysis. wikipedia.orgebi.ac.uk

Physiological Role and Ecological Significance of Nostopeptolide A2

Impact of Nostopeptolide A2 on Cyanobacterial Cellular Differentiation Processes

This compound is a significant factor in governing the intricate processes of cellular differentiation in Nostoc punctiforme, particularly the formation of hormogonia, which are motile filaments essential for dispersal and establishing symbioses. pnas.orgasm.org

Research has identified nostopeptolides as a major hormogonium-repressing factor (HRF). pnas.orgpnas.org In its free-living state, Nostoc produces these compounds, which act as autogenic repressors to control the differentiation of vegetative cells into hormogonia. pnas.orgresearchgate.net

Experiments using a pks2⁻ mutant of N. punctiforme, which has impaired production of nostopeptolides, demonstrated a significant and ongoing accumulation of hormogonia compared to the wild-type. pnas.org When nostopeptolide A was externally added to the pks2⁻ mutant culture, the phenotype was complemented; the formation of hormogonia and primordia decreased, and the filaments developed into long, vegetative filaments with nitrogen-fixing heterocysts, similar to the wild-type. pnas.org This finding highlights that the lack of nostopeptolide production is the primary reason for the unchecked hormogonium formation in the mutant. pnas.org

Furthermore, the addition of nostopeptolide A to wild-type cultures also resulted in a clear reduction in hormogonia formation. pnas.org The repressive effect is concentration-dependent, with increasing amounts of nostopeptolide A leading to a gradual and more potent suppression of hormogonium development. pnas.org

Table 1: Effect of Nostopeptolide A Concentration on Hormogonium Formation in Nostoc punctiforme

| Nostopeptolide A Concentration (ng/mL) | Observed Effect on Hormogonium Formation | Reference |

| 100 - 500 | Gradually increasing repression effect. A clear repressive activity was visible at 500 ng/mL in diazotrophic medium. | pnas.orgpnas.org |

| 1,000 | Required to achieve a noticeable repression effect in cultures grown with ammonium. | pnas.org |

| 1,500 | Complete abolishment of hormogonium formation. | pnas.orgpnas.org |

| 10,000 (10 µg on paper disc) | Sufficient to repress hormogonium formation for up to 6 weeks. | pnas.orgresearchgate.net |

The molecular control exerted by nostopeptolides is multifaceted and concentration-dependent. pnas.orgnih.gov While high extracellular concentrations act to repress hormogonium differentiation, lower concentrations have been observed to act as a chemoattractant, causing hormogonia to move towards the source of the compound. pnas.orgresearchgate.net

The biosynthesis of nostopeptolide involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) complex, encoded by the nos gene cluster. pnas.org A separate gene cluster, pks2, appears to influence nostopeptolide production, as a knockout of this gene led to reduced nostopeptolide levels and increased hormogonia. pnas.orgresearchgate.net

Interestingly, the regulation of nostopeptolide's function does not appear to occur primarily at the transcriptional level of its biosynthesis genes during the differentiation cycle. researchgate.net In the free-living state, nostopeptolide is constitutively expressed. pnas.orgnih.gov However, the secreted levels of the metabolite change dynamically before, during, and after the hormogonium differentiation phase, suggesting that the primary control mechanism is at the level of secretion or export of the compound. pnas.orgnih.gov An ABC transporter, NosG, is encoded within the gene cluster and is presumed to be involved in its export. pnas.org

Regulation of Hormogonium Formation in Nostoc punctiforme

Potential Functions of this compound in Intraspecific and Interspecific Chemical Signaling

This compound is a key mediator in both internal communication within the Nostoc population and in its interactions with other species, particularly symbiotic plant partners. pnas.orgnih.gov

As an autogenic (self-produced) hormogonium-repressing factor, it serves as an intraspecific signal that allows the cyanobacterial colony to regulate its own differentiation status. pnas.orgpnas.org This chemical communication helps control the population's transition between a motile, dispersal phase (hormogonia) and a sessile, nitrogen-fixing phase (vegetative filaments with heterocysts). pnas.org The dual role as a repressor at high concentrations and a chemoattractant at low concentrations further underscores its complex function in guiding the behavior of filaments within the population. researchgate.net

In the context of interspecific signaling, nostopeptolide is crucial for the establishment of symbioses with plants like the hornwort Blasia pusilla and the angiosperm Gunnera manicata. pnas.orgnih.gov During these symbiotic interactions, the production of nostopeptolide by N. punctiforme is strictly downregulated. pnas.orgnih.gov This suggests that the plant host actively modulates the cyanobacterium's metabolic network, suppressing the hormogonium-repressing signal to control the differentiation of the infectious hormogonia. pnas.orgresearchgate.net This downregulation is a clear example of a complex cross-talk network between the plant and the cyanobacterium, representing a chemical "tug-of-war" that governs the infection process. pnas.orgresearchgate.net

Influence of Environmental Factors on this compound Production and Function

The production and role of this compound are significantly influenced by the cyanobacterium's living conditions, most notably the distinction between a free-living and a symbiotic state. pnas.org

In a free-living state, N. punctiforme constitutively expresses the genes for nostopeptolide synthesis. pnas.orgnih.gov However, its function as a hormogonium repressor is most critical when environmental conditions change, such as after an exchange of growth medium, which typically stimulates hormogonium formation. pnas.orgpnas.org

The most dramatic environmental influence is the transition to a symbiotic lifestyle. Inside the host plant, the cyanobacterium ceases or drastically reduces the production of nostopeptolide. pnas.orgnih.gov This downregulation is essential for maintaining the symbiotic state, where vegetative filaments with a high frequency of nitrogen-fixing heterocysts are favored over the motile hormogonia. pnas.org

Additionally, research on other cyanobacteria suggests a potential link between environmental stress and the production of related compounds. For instance, the production of this compound in Chlorogloeopsis sp. ULAP02, isolated from a copper mine, may be part of a coping mechanism for iron-limiting conditions. frontiersin.orgnih.gov This suggests that nutrient availability, particularly iron, could be another environmental factor influencing the production of nostopeptolides in Nostoc. frontiersin.org

Structural Analogue Discovery and Chemical Modifications of Nostopeptolide A2

Characterization of Natural Nostopeptolide A2 Analogues and Congeners (e.g., A1, A3, Nostoweipeptides L1-L4)

Several natural analogues of this compound have been isolated and characterized, primarily from various Nostoc species. These analogues typically exhibit variations in their amino acid residues, offering insights into the biosynthetic flexibility of the producing organisms.

Nostopeptolides A1 and A3: Nostopeptolides A1, A2, and A3 were first isolated from the cyanobacterium Nostoc sp. GSV224. researchgate.net Their general structure is a cyclic depsipeptide. The core structure consists of nine amino acid residues and a butyryl group. nih.govresearchgate.net The variation between Nostopeptolide A1 and A2 lies in a single amino acid substitution: Nostopeptolide A1 contains an isoleucine (Ile) residue, whereas this compound incorporates a valine (Val) at the same position. nih.gov Nostopeptolide A3 is suggested to be an epimer of Nostopeptolide A1 or potentially an artifact formed during the extraction and purification process. nih.govresearchgate.net

Nostoweipeptins L1-L4: This group of related cyclic peptides was discovered through screening for compounds containing the rare non-proteinogenic amino acid 4-methylproline (4-mPro), a characteristic feature of nostopeptolides. rsc.orgresearchgate.net Nostoweipeptins share structural similarities with nostopeptolides but also feature distinct variations, such as the presence of 4-hydroxyproline (B1632879) (4-Hyp) in some analogues. researchgate.net The co-occurrence of these different proline derivatives within the same peptide family highlights the diverse enzymatic machinery within Nostoc species. researchgate.net

Below is a table summarizing the key structural differences between this compound and its known natural analogues.

| Compound | Variable Residue(s) | Producing Organism |

| Nostopeptolide A1 | Isoleucine | Nostoc sp. GSV224 |

| This compound | Valine | Nostoc sp. GSV224 |

| Nostopeptolide A3 | Epimer of A1 | Nostoc sp. GSV224 |

| Nostoweipeptin L1-L4 | Varied, includes 4-hydroxyproline | Symbiotic Nostoc sp. |

Comparative Structural Analysis with Chemically Related Cyanobacterial Cyclic Peptides (e.g., Nostocyclopeptides, Cryptophycins)

The structural landscape of cyanobacterial peptides is vast, and comparing this compound with other cyclic peptides reveals both shared motifs and unique features, providing clues about their biosynthetic origins and potential biological functions.

Nostocyclopeptides: Nostocyclopeptides are another class of cyclic peptides produced by Nostoc species. mdpi.comnih.gov Like nostopeptolides, they often contain the non-proteinogenic amino acid 4-methylproline. mdpi.comresearchgate.net However, nostocyclopeptides are generally smaller, typically heptapeptides, and possess a unique imino linkage within their macrocyclic ring. nih.gov A comparative analysis of the biosynthetic gene clusters for nostopeptolides and nostocyclopeptides suggests a common evolutionary origin, with evidence of gene cluster mixing and matching that contributes to the structural diversity of these compounds. researchgate.net

Cryptophycins: Cryptophycins are potent cytotoxic cyclic depsipeptides that are often co-produced with nostopeptolides by the same Nostoc strains. nih.gove-algae.org Structurally, cryptophycins are distinct from nostopeptolides. They are 16-membered rings composed of four building blocks, including unique residues like 3-chloro-O-methyl-d-tyrosine. nih.gov While they are biosynthesized through a similar non-ribosomal peptide synthetase (NRPS) pathway, the specific modules and enzymatic domains involved are different, leading to a completely different chemical scaffold. asm.org The co-production of these structurally diverse peptides in a single organism underscores the metabolic versatility of cyanobacteria. asm.org

The following table provides a high-level structural comparison.

| Peptide Class | General Structure | Key Distinguishing Features | Shared Features with Nostopeptolides |

| Nostopeptolides | Cyclic nonapeptide-depsipeptides | Butyryl group, leucylacetate | 4-methylproline, produced by Nostoc |

| Nostocyclopeptides | Cyclic heptapeptides | Imino linkage in the ring | 4-methylproline, produced by Nostoc |

| Cryptophycins | 16-membered cyclic depsipeptides | Unique modified amino acids | Co-produced by the same Nostoc strains |

Strategies for Rational Design and Semisynthesis of this compound Derivatives for Structure-Function Studies

The natural diversity of nostopeptolide analogues provides a starting point for understanding structure-activity relationships (SAR). However, to systematically probe the function of specific structural motifs, rational design and semisynthesis of novel derivatives are essential strategies.

Rational Design: Computational-aided rational design is an emerging approach in peptide drug development. researchgate.net By creating models of the peptide's interaction with its biological target, researchers can predict which modifications are likely to enhance activity or improve other properties. For this compound, this could involve identifying the key amino acid residues responsible for its biological effects and then designing analogues with substitutions at these positions. The knowledge of the biosynthetic gene cluster for nostopeptolides can also inform rational design by predicting the substrate specificity of the adenylation domains in the NRPS machinery, potentially allowing for the "unnatural" natural products via genetic engineering. researchgate.netasm.org

Semisynthesis: Semisynthesis involves chemically modifying the natural product to create new derivatives. This approach can be more straightforward than total synthesis, especially for complex molecules like this compound. For example, specific functional groups on the peptide backbone could be targeted for modification. By comparing the biological activity of these semisynthetic derivatives with the parent compound, researchers can deduce the importance of different structural features. researchgate.net This strategy has been successfully applied to other complex peptides to create analogues with improved therapeutic indices. researchgate.net

Future Directions in Nostopeptolide A2 Research

Advancements in High-Throughput Screening for Novel Nostopeptolide A2-Related Compounds

The search for new bioactive compounds is increasingly turning to sophisticated screening methods to efficiently analyze vast chemical libraries. In the context of this compound and its analogs, advancements in high-throughput screening (HTS) are pivotal. Traditional bioassay-guided isolation is often a laborious process. However, modern HTS platforms, such as those based on AlphaLISA technology, offer a more rapid and scalable alternative. researchgate.net These platforms can identify compounds that modulate specific cellular pathways, such as inflammatory responses, by measuring key biomarkers. researchgate.net

A significant strategy in discovering novel nostopeptolide-related compounds involves targeting the genetic basis of their biosynthesis. For instance, the presence of genes responsible for the synthesis of the unusual amino acid 4-methylproline (4-mPro), a component of some nostopeptolides, can be used as a marker. researchgate.net Screening cyanobacterial strains for these specific genes (nosE and nosF) has proven to be a productive method for finding new non-ribosomal peptides. researchgate.netmdpi.com This genomics-guided approach, combined with liquid chromatography-mass spectrometry (LC-MS), allows for the targeted detection of peptides containing this rare residue. researchgate.net This methodology has successfully led to the discovery of new nostopeptolide analogs and other related peptide classes. researchgate.net

Furthermore, the integration of machine learning and artificial intelligence in virtual screening is an emerging frontier. researchgate.net These computational methods can predict the bioactivity of compounds from large databases of natural products, significantly narrowing down the candidates for experimental validation. researchgate.net By training models on known antiviral or other bioactive compounds, researchers can screen entire libraries, like those of cyanobacterial secondary metabolites, to identify potential hits with a higher probability of success. researchgate.net Molecular docking experiments can then be used to validate the interactions of these candidate compounds with their biological targets. researchgate.net

The development of these advanced screening techniques, from cell-based HTS assays to genomics-informed and computational approaches, is crucial for unlocking the full therapeutic potential of the nostopeptolide family and discovering novel related compounds with unique biological activities.

Applications of Synthetic Biology and Genetic Engineering for Enhanced Production and Diversification of this compound

Synthetic biology and genetic engineering offer powerful tools to overcome the limitations of natural production and to generate novel derivatives of this compound. The biosynthesis of nostopeptolides is a complex process involving large, modular enzymes called non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.comoup.com Understanding the genetic architecture of the nostopeptolide (nos) biosynthetic gene cluster (BGC) is the first step toward its manipulation. researchgate.net The nos BGC from Nostoc sp. GSV224, for example, contains the core synthetase genes (nosA, nosB, nosC, nosD) and genes for tailoring enzymes, such as those involved in the synthesis of the L-4-methylproline residue (nosE and nosF). researchgate.netpnas.org

One of the key applications of genetic engineering is to enhance the production yield of this compound. This can be achieved by overexpressing the entire biosynthetic gene cluster in a heterologous host, a strategy that has been successfully employed for other natural products. mdpi.com The choice of host is critical, and cyanobacteria themselves are becoming attractive chassis organisms for the heterologous expression of biosynthetic pathways due to their photosynthetic capabilities. mdpi.com Furthermore, metabolic engineering strategies can be employed to increase the flux of precursors needed for nostopeptolide biosynthesis. researchgate.net

Genetic engineering also opens up avenues for the diversification of the nostopeptolide scaffold to create novel "unnatural" natural products. researchgate.net The modular nature of NRPS and PKS enzymes allows for domain swapping and module recombination. researchgate.net By exchanging specific domains or entire modules between different biosynthetic pathways, it is possible to incorporate different amino acid or polyketide building blocks, leading to a wide range of new structures. researchgate.net Insights into the evolutionary plasticity of these assembly lines, such as the mixing and matching of genes between different cyanobacterial BGCs, provide a roadmap for rational pathway engineering. researchgate.net

Moreover, the expression of biosynthetic genes in more genetically tractable organisms like E. coli can facilitate the production and engineering of these complex molecules. mdpi.comnih.gov While the production of complex cyanobacterial metabolites in E. coli can be challenging, it offers a well-established platform for genetic manipulation and process optimization. The combination of these synthetic biology and genetic engineering approaches holds immense promise for both increasing the supply of this compound and generating a diverse library of novel analogs for pharmacological screening.

Unraveling Cryptic Biosynthetic Pathways Associated with this compound Production

The genomes of cyanobacteria are rich in biosynthetic gene clusters (BGCs), many of which are "cryptic" or "silent" under standard laboratory conditions, meaning their corresponding natural products are not produced or are produced at very low levels. nih.govnih.gov Unraveling these cryptic pathways is a key frontier in natural product discovery and is highly relevant to this compound research, as it can lead to the discovery of novel analogs or entirely new compounds with related bioactivities.

Genome mining is a primary tool for identifying these cryptic BGCs. frontiersin.org By analyzing the genomic data of various cyanobacterial strains, researchers can identify numerous uncharacterized NRPS and PKS gene clusters. nih.govosti.gov Phylum-wide genomic analyses have revealed that a significant portion of cyanobacterial BGCs are still orphans, with their products unknown. nih.govosti.gov These studies highlight the vast, untapped biosynthetic potential within this phylum. nih.gov

Several strategies are being employed to activate these silent gene clusters. One approach involves manipulating culture conditions, such as nutrient limitation (e.g., iron starvation), which has been shown to trigger the production of siderophores from previously silent BGCs. alga.cz Another powerful technique is the genetic manipulation of regulatory elements. For example, engineering transcription factors can lead to the activation of associated BGCs. nih.gov This approach has been successfully used to uncover novel compounds by placing the expression of a BGC under the control of a constitutive or inducible promoter.

Furthermore, comparative metabolomics, coupled with molecular networking, can be used to link cryptic BGCs to their products. pnas.org By comparing the metabolic profiles of wild-type strains with those of mutants in which a specific BGC has been knocked out or overexpressed, researchers can identify the metabolites associated with that cluster. pnas.org This was demonstrated in studies of Nostoc punctiforme, where the analysis of a polyketide synthase mutant led to the identification of nostopeptolides as key regulators of cellular differentiation. pnas.org

The exploration of these cryptic pathways is not only about finding new molecules but also about understanding their ecological roles and the complex regulatory networks that govern their production. frontiersin.org As more cyanobacterial genomes are sequenced and new tools for genetic manipulation and metabolic analysis are developed, the rate of discovery of novel compounds from these cryptic pathways, including those structurally or functionally related to this compound, is set to accelerate.

Q & A

Q. What peer-review criteria are critical when evaluating studies on this compound’s mechanism of action?

- Methodological Answer : Require orthogonal validation (e.g., genetic knockdown + rescue experiments for target engagement). Dose-response data must span ≥3 orders of magnitude. Negative controls (e.g., scrambled peptides) and exclusion of endotoxin contamination (LAL assay) are mandatory. Raw microscopy/flow cytometry data should be submitted as supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.